![molecular formula C18H16N4O B2852966 N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-14-2](/img/structure/B2852966.png)
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPA belongs to the class of azetidinyl pyrimidine compounds and has shown promising results in various biological assays.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the reaction of 1-naphthalene-1-carboxylic acid with 3-azetidinone to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide, which is then reacted with 4-aminopyrimidine to yield the final product.
Starting Materials
1-naphthalene-1-carboxylic acid, 3-azetidinone, 4-aminopyrimidine, reagents and solvents
Reaction
Step 1: 1-naphthalene-1-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3-azetidinone in the presence of triethylamine to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide., Step 3: N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide is then reacted with 4-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a base such as triethylamine to yield the final product, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine., Step 4: The final product is purified by recrystallization or column chromatography.
作用機序
The mechanism of action of NAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response.
生化学的および生理学的効果
NAPA has been found to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response. NAPA has been found to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of using NAPA in lab experiments is its high purity and low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using NAPA is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on NAPA. One potential application is in the treatment of autoimmune diseases, where NAPA's anti-inflammatory properties can be beneficial. Another potential application is in the development of novel cancer therapies, where NAPA can be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the mechanism of action of NAPA and its potential therapeutic applications.
科学的研究の応用
NAPA has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation. Studies have shown that NAPA inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYIBSFDQSBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
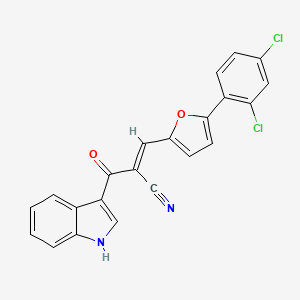
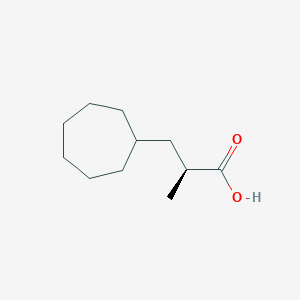
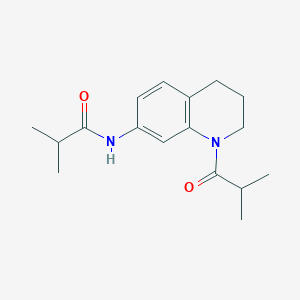
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)
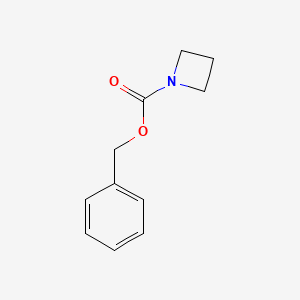
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)
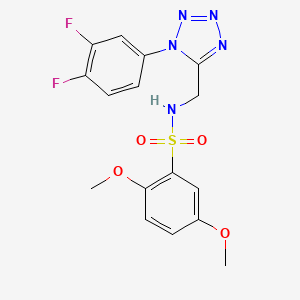
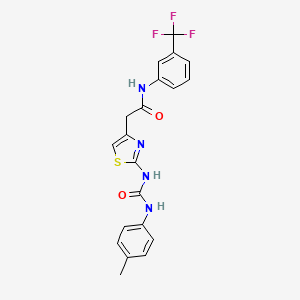
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)